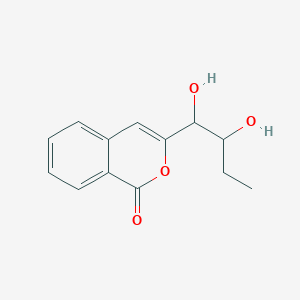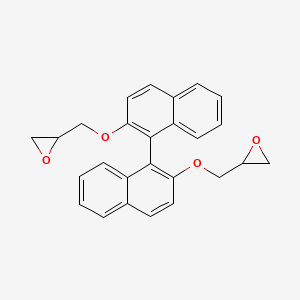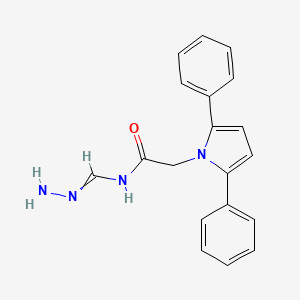
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- is a complex organic compound with a unique structure that includes a pyrrole ring, an acetamide group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Acetamide Group: The acetamide group can be introduced through the reaction of the pyrrole with acetic anhydride or acetyl chloride.
Addition of the Aminoiminomethyl Group: This step involves the reaction of the acetamide derivative with guanidine or its derivatives under basic conditions.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions using benzene or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-dihydro-: A similar compound with a reduced pyrrole ring.
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-dimethyl-: A compound with methyl groups instead of phenyl groups.
Uniqueness
1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2,5-diphenylpyrrol-1-yl)-N-methanehydrazonoylacetamide |
InChI |
InChI=1S/C19H18N4O/c20-22-14-21-19(24)13-23-17(15-7-3-1-4-8-15)11-12-18(23)16-9-5-2-6-10-16/h1-12,14H,13,20H2,(H,21,22,24) |
InChI Key |
RHJJSXCNIPTYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC=NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


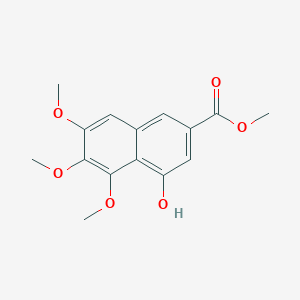
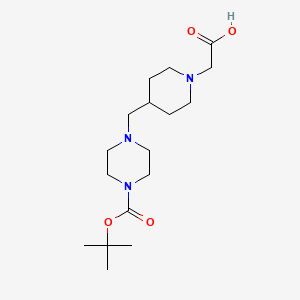
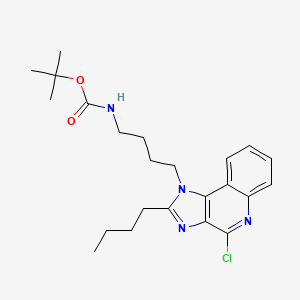
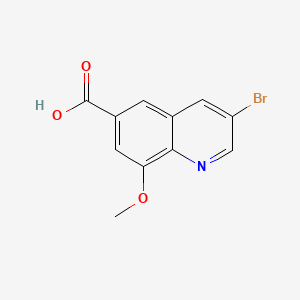



![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
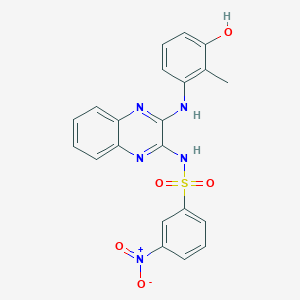
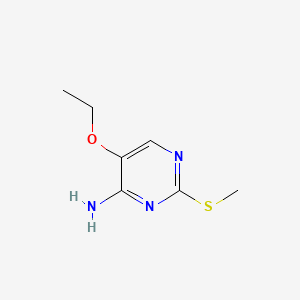
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
